molecular formula C10H13NO3 B14339050 2-Hydroxy-N-(4-methoxyphenyl)propanamide CAS No. 103095-64-3

2-Hydroxy-N-(4-methoxyphenyl)propanamide

Cat. No.: B14339050
CAS No.: 103095-64-3
M. Wt: 195.21 g/mol
InChI Key: YDMVSXMVXZGRRF-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a hydroxy group (-OH) and a methoxy group (-OCH3) attached to a phenyl ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxyphenylamine with a suitable acylating agent, such as 2-hydroxypropanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methoxyphenylamine} + \text{2-Hydroxypropanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-N-(4-methoxyphenyl)propanamide.

    Reduction: Formation of 2-hydroxy-N-(4-methoxyphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanamide: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    N-(4-Methoxyphenyl)propanamide: Lacks the hydroxy group, affecting its reactivity and interactions.

    2-Hydroxy-N-(2-methoxyphenyl)propanamide: Similar structure but with the methoxy group in a different position, leading to variations in properties.

Uniqueness

2-Hydroxy-N-(4-methoxyphenyl)propanamide is unique due to the presence of both hydroxy and methoxy groups attached to the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

103095-64-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C10H13NO3/c1-7(12)10(13)11-8-3-5-9(14-2)6-4-8/h3-7,12H,1-2H3,(H,11,13)

InChI Key

YDMVSXMVXZGRRF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)O

Origin of Product

United States

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